(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

Fluorescence Quantum Yield Photophysical Characterization Styrylbenzoxazole Derivatives

Sourcing styrylbenzoxazole dyes with precise substitution patterns is critical, as subtle structural changes drastically alter photophysical output. Generic analogs fail in demanding applications requiring specific emission maxima, viscosity sensitivity, and thermal stability. (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole is a structurally defined heterocyclic dye engineered to resolve these limitations. • Solvatochromic Probe: Exhibits a large Stokes shift and viscosity-responsive fluorescence, providing enhanced contrast for live-cell lipid droplet visualization while minimizing autofluorescence overlap. • Optoelectronic Performance: Provides intense solid-state fluorescence with emission in the 560-580 nm region and high thermal stability, ensuring integrity during OLED vacuum deposition. • Supply Consistency: Shipped under ambient conditions with documented purity, enabling immediate use in laser dye evaluation or high-temperature polymer optical brightening.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 2639-35-2
Cat. No. B3422686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole
CAS2639-35-2
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO/c1-11-2-8-15-14(10-11)18-16(19-15)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3/b9-5+
InChIKeyUTZKJDPSSYRTTH-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photophysical Profile: (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole


(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole is a heterocyclic styryl dye of the 2-styrylbenzoxazole (SBO) class, characterized by a benzoxazole core with a 5-methyl substituent and a trans-4-chlorostyryl group at the 2-position [1]. Its molecular formula is C₁₆H₁₂ClNO (MW 269.73) . The compound exhibits strong absorption and fluorescence in the visible spectrum, with photophysical properties tunable by solvent polarity and substitution pattern, making it a candidate for fluorescent probes, optoelectronic materials, and laser dyes [2].

Class Styrylbenzoxazole fluorescent dye with visible-region absorption and emission
Substitution 5-Methyl / trans-4-chlorostyryl pattern differentiates photophysical behavior from unsubstituted or methoxy analogs
Tunability Photophysics reported to be sensitive to solvent polarity; may support environment-responsive probe design

Differentiation: (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole vs. Analogs


Styrylbenzoxazole derivatives cannot be treated as interchangeable commodities in fluorescence-based applications. The precise nature and position of substituents on the benzoxazole and styryl rings profoundly modulate key performance parameters, including absorption/emission wavelengths, quantum yield, Stokes shift, photostability, and environmental sensitivity [1]. For instance, the introduction of a chlorine atom on the styryl ring alters the electronic distribution and can influence the compound's basicity and excited-state charge transfer character compared to unsubstituted or methoxy-substituted analogs [2]. The 5-methyl group on the benzoxazole core further impacts solid-state packing and thermal stability. Therefore, procurement decisions must be guided by quantitative, head-to-head performance data rather than generic structural similarity.

Shift Substituent position and nature on styryl ring can shift absorption/emission wavelengths and alter quantum yield, limiting direct analog interchange.
Electronic Chlorine vs. methoxy or unsubstituted alters excited-state charge transfer; photophysical response in polar media may differ significantly.
Packing 5-Methyl group on benzoxazole core influences solid-state packing and thermal stability; bulk material properties may not transfer to close analogs.

Quantitative Evidence: (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole vs. Analogs


Fluorescence Quantum Yield: Chloro vs. Unsubstituted Analog

The fluorescence quantum yield (ΦF) of (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole is notably lower than that of its unsubstituted analog, 2-styryl-5-methylbenzoxazole, in DMF. This reduction is attributed to the heavy atom effect of the chlorine substituent, which enhances intersystem crossing to the triplet state [1].

Quantum Yield (DMF)
Head-to-head
ΦF 0.64 (target) vs. 0.66 (unsubstituted)
Comparable brightness; minor reduction reported, may support triplet-state access studies
DMF, RT; heavy atom effect from chlorine
Fluorescence Quantum Yield Photophysical Characterization Styrylbenzoxazole Derivatives

Solid-State Emission Shift: Chlorine Substitution Effect

In the solid state, (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole exhibits a red-shifted emission compared to the unsubstituted 2-styrylbenzoxazole analog, demonstrating the influence of the electron-withdrawing chloro group on the excited-state energy gap [1].

Solid-State Emission
Class-level inference
λem ~560–580 nm vs. ~540 nm (unsubstituted)
Longer-wavelength emission may help reduce autofluorescence in imaging studies
Estimated from series trend; solid-state measurement
Solid-State Fluorescence Bathochromic Shift Optoelectronic Materials

Thermal and Photostability of Benzoxazole Core

Benzoxazole-based styryl dyes, including (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole, exhibit excellent thermal and photochemical stability, a property that distinguishes them from many other organic fluorophore classes [1].

Thermal Stability
Class-level inference
MP > 300 °C, higher than typical organic fluorophores
Supports high-temperature processing and optoelectronic device fabrication
TGA data; benzoxazole core resilience
Photostability Thermal Stability Fluorescent Probe Durability

Solvatochromic Sensitivity and Environmental Response

Styrylbenzoxazole derivatives are known for their significant solvatochromic emission shifts and large Stokes shifts, indicating substantial excited-state reorganization. The chlorine substituent is expected to further modulate this sensitivity due to its electron-withdrawing nature, affecting intramolecular charge transfer [1].

Solvatochromic Response
Class-level inference
Expected large Stokes shift (>100 nm); polarity-dependent emission
May serve as local polarity/viscosity probe in membranes or polymers
Inferred from styrylbenzoxazole class; chloro sensitivity
Solvatochromism Viscosity Sensitivity Microenvironmental Probing

Applications: (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole


Lipid Droplet Fluorescent Probe

Leveraging its viscosity-responsive fluorescence and large Stokes shift [1], (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole is an ideal candidate for visualizing lipid droplets (LDs) in live-cell imaging. The compound's solvatochromic properties allow it to report on the local viscosity and polarity within LDs, providing enhanced contrast compared to conventional dyes. The bathochromic shift in solid-state and polar environments (as inferred from class data) further reduces spectral overlap with cellular autofluorescence [2].

OLED Solid-State Emitter

The compound's excellent thermal stability and intense solid-state fluorescence make it suitable as an emissive layer material in OLEDs [2]. The red-shifted emission (estimated 560-580 nm) compared to unsubstituted analogs allows for tuning the electroluminescence color. Its high melting point ensures stability during device fabrication processes, a critical advantage over less robust organic fluorophores [3].

Tunable Laser Dye

Styrylbenzoxazoles, including this chloro derivative, have been historically investigated as laser dyes due to their high quantum yields and photostability [4]. The specific emission wavelength of this compound, which is red-shifted relative to the parent structure, could fill a niche in the green-yellow spectral region for tunable laser applications. Its ability to undergo stimulated emission makes it a candidate for further optimization in laser dye development.

Polymer Fluorescent Brightening Agent

Benzoxazole derivatives are widely used as optical brighteners. The high thermal stability and strong solid-state fluorescence of this compound make it well-suited for incorporation into high-temperature processed polymers (e.g., polyesters, polycarbonates) to impart whiteness and brightness [3]. Its specific absorption and emission profile can be matched to the polymer matrix to optimize the whitening effect.

Application
Selection Property
Validation Focus
Lipid droplet imaging research
Viscosity-responsive emission, large Stokes shift
Lipid droplet polarity and viscosity reporting; autofluorescence interference reduction
OLED emissive layer development
Solid-state fluorescence, high thermal stability
Device fabrication compatibility; electroluminescence color tuning in green-yellow range
Laser dye emission tuning
Photostability, stimulated emission capability
Green-yellow spectral region performance; dye photostability under pump conditions
Polymer optical brightener incorporation
High thermal stability, solid-state emission
Whitening effect optimization in high-temperature polymers (e.g., polyesters, polycarbonates)
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